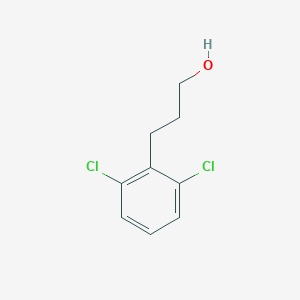

3-(2,6-Dichlorophenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSGMWVMSXVTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620770 | |

| Record name | 3-(2,6-Dichlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14573-24-1 | |

| Record name | 3-(2,6-Dichlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of 3-(2,6-Dichlorophenyl)propan-1-ol and its Core Structure

The construction of the this compound framework relies on precise and efficient synthetic routes. Key strategies include organometallic coupling reactions, reductive processes, and chemoenzymatic approaches, each offering unique advantages in terms of yield, selectivity, and substrate scope.

Exploration of Organometallic Coupling Strategies

Organometallic coupling reactions are fundamental to the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from smaller precursors. pressbooks.pub The Suzuki-Miyaura reaction, a prominent example, is widely used in the pharmaceutical industry for creating biaryl compounds by linking two aromatic rings. pressbooks.pub This palladium-catalyzed reaction typically involves an aromatic halide and an aromatic boronic acid. pressbooks.pub Another important method is the Negishi cross-coupling, which utilizes organozinc reagents and has been applied in the synthesis of functionalized pyridines and other heterocyclic systems. nih.gov The versatility of these reactions allows for the coupling of various organometallic reagents with organic halides, providing a powerful tool for constructing the carbon skeleton of molecules like this compound. pressbooks.pubnih.gov

| Coupling Reaction | Catalyst | Reactants | Key Feature |

| Suzuki-Miyaura | Palladium complexes | Aromatic halide, Aromatic boronic acid | Forms biaryl compounds |

| Negishi | Palladium complexes | Organozinc reagent, Organic halide | Couples C(sp3)-organometallics |

Reductive Radical Polar Crossover (RPC) Reactions in Derivative Synthesis

Reductive Radical-Polar Crossover (RRPCO) has emerged as a powerful strategy in organic synthesis, merging the reactivity of radical and polar pathways. nih.govrsc.org This approach allows for the use of traditional electrophiles, such as carbonyl compounds and alkyl halides, in radical reactions. nih.govrsc.org In the context of photoredox catalysis, a photocatalyst facilitates two single-electron transfer steps. The first step generates a radical, and the second reduces this radical to a nucleophilic species. nih.gov This nucleophile can then react with electrophiles. nih.gov This methodology has proven effective in the synthesis of complex structures and has been applied to the construction of saturated nitrogen heterocycles through a photoredox-mediated radical/polar crossover process. nih.gov The ability to generate carbanionic intermediates under mild, photocatalytic conditions opens up new possibilities for the synthesis of derivatives of this compound. uni-regensburg.de

Reduction Pathways for Alcohol Moiety Formation

The formation of the primary alcohol group in this compound is typically achieved through the reduction of corresponding carboxylic acids or their derivatives, such as esters. chemistrysteps.comyoutube.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for converting both carboxylic acids and esters to primary alcohols. chemistrysteps.comyoutube.comlibretexts.org The reaction with LiAlH₄ proceeds through a nucleophilic attack of a hydride ion on the carbonyl carbon. youtube.com While an aldehyde is formed as an intermediate, it is more reactive than the starting material and is further reduced to the alcohol, preventing its isolation. youtube.comlibretexts.org

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters on its own. youtube.comlibretexts.org However, its reactivity can be enhanced. For instance, a combination of NaBH₄ with BF₃·Et₂O can effectively reduce carboxylic acids. researchgate.net Another approach involves the in situ formation of hydroxybenzotriazole (B1436442) esters from carboxylic acids, which are then reduced by NaBH₄ to yield alcohols. organic-chemistry.org For a more selective reduction of esters to aldehydes, bulky reducing agents like diisobutylaluminum hydride (DIBAL-H) are used at low temperatures. chemistrysteps.comlibretexts.org

| Starting Material | Reducing Agent | Product |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol |

| Ester | LiAlH₄ | Primary Alcohol |

| Carboxylic Acid | NaBH₄/BF₃·Et₂O | Primary Alcohol |

| Ester | DIBAL-H | Aldehyde |

Chemoenzymatic Approaches for Stereoselective Synthesis of Related Propanols

Chemoenzymatic methods offer a powerful strategy for the stereoselective synthesis of chiral alcohols, including 1,3-propanediols. nih.gov These approaches combine the selectivity of enzymatic transformations with the efficiency of chemical reactions. Lipases are commonly employed for kinetic resolution of racemic alcohols or their esters through enantioselective hydrolysis or acylation. researchgate.net For instance, Candida antarctica lipase (B570770) B has demonstrated high enantioselectivity in the hydrolysis of racemic acetates of 2-methyl-1,3-propanediol (B1210203) mono(p-methoxybenzyl ether). researchgate.net

One-pot chemoenzymatic systems have also been developed for the synthesis of chiral 1,3-diols. nih.gov These systems can combine an enantioselective aldol (B89426) reaction catalyzed by a chiral metal complex with an enzymatic reduction of the resulting aldol product. nih.gov By carefully selecting the chiral catalyst and the oxidoreductase enzyme, it is possible to produce all four stereoisomers of a 1,3-diol. nih.gov Furthermore, biocatalytic cascades involving ene reductases and imine reductases have been utilized for the asymmetric synthesis of chiral building blocks, which can then be used in further chemical transformations to produce complex molecules. rsc.org

Advanced Derivatization of the 2,6-Dichlorophenyl Ring

The 2,6-dichlorophenyl moiety provides a versatile platform for further functionalization, enabling the synthesis of a wide range of derivatives. Cross-coupling reactions are a particularly powerful tool for this purpose.

Functionalization through Cross-Coupling Reactions utilizing Dichlorophenyl Precursors

The 2,6-dichlorophenyl group, often originating from precursors like 2,6-dichloroaniline, can be readily modified using transition metal-catalyzed cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating new carbon-carbon bonds. researchgate.net These reactions can be used to introduce aryl or other organic groups at specific positions on the dichlorophenyl ring, provided a suitable handle like a halogen or a boronic acid is present. researchgate.netresearchgate.net Nickel-catalyzed cross-coupling reactions have also emerged as a valuable alternative, with some protocols utilizing visible light and bifunctional additives to facilitate the coupling of various nucleophiles. uni-regensburg.de The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity in these transformations. pitt.edu

Reactions and Functional Group Interconversions of the Propan-1-ol Side Chain

The primary alcohol of the propan-1-ol side chain is a key site for a variety of functional group interconversions, including oxidation, etherification, and esterification.

Selective Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 3-(2,6-dichlorophenyl)propanal, or the carboxylic acid, 3-(2,6-dichlorophenyl)propanoic acid, depending on the chosen reagent and reaction conditions.

To obtain the aldehyde, a mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. masterorganicchemistry.com Reagents such as Pyridinium (B92312) Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are commonly used for this transformation. masterorganicchemistry.com The reaction is typically performed in an anhydrous solvent, and the aldehyde is often distilled off as it forms to prevent further oxidation. wikipedia.org

For the synthesis of the carboxylic acid, a stronger oxidizing agent is employed, often in excess and under conditions that ensure the intermediate aldehyde is fully converted. libretexts.orgwikipedia.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or a solution of potassium dichromate(VI) (K₂Cr₂O₇) acidified with dilute sulfuric acid. youtube.comwikipedia.org The reaction mixture is typically heated under reflux to drive the reaction to completion. youtube.com

Table 1: Selective Oxidation of the Propan-1-ol Side Chain

| Desired Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 3-(2,6-Dichlorophenyl)propanal | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) | Anhydrous solvent (e.g., dichloromethane), room temperature. |

| 3-(2,6-Dichlorophenyl)propanoic acid | Potassium Dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ or Potassium Permanganate (KMnO₄) | Aqueous, acidic conditions with heating under reflux. |

Etherification and Esterification Reactions

The hydroxyl group of the propanol (B110389) side chain can readily undergo etherification and esterification to yield a diverse range of derivatives.

Etherification involves the conversion of the alcohol to an ether. A classic method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is reductive etherification, which couples the alcohol with a ketone or aldehyde over a catalyst. libretexts.org

Esterification is the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. dalalinstitute.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is a common method. dalalinstitute.com The reaction is an equilibrium process, and water is removed to drive it towards the product.

Table 2: Example Etherification and Esterification Reactions

| Reaction Type | Reactant(s) | Product Example |

|---|

Conversion to Other Functionalities (e.g., Silyl (B83357) Ethers)

The primary alcohol can be converted into various other functional groups to alter its reactivity or to serve as a protective group during other synthetic steps. A common and important transformation is the formation of silyl ethers.

Silyl ethers are frequently used as protecting groups for alcohols due to their ease of formation and subsequent removal under specific conditions. The alcohol is reacted with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), or tert-butyldimethylsilyl chloride (TBDMSCl), typically in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine. The choice of silyl group affects the stability and steric hindrance of the resulting silyl ether.

Table 3: Formation of Silyl Ethers

| Silylating Agent | Base | Silyl Ether Product |

|---|---|---|

| Trimethylsilyl chloride (TMSCl) | Triethylamine | 3-(2,6-dichlorophenyl)propoxy(trimethyl)silane |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | tert-butyl(3-(2,6-dichlorophenyl)propoxy)dimethylsilane |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 3-(2,6-dichlorophenyl)propan-1-ol, a combination of one-dimensional and multi-dimensional NMR experiments allows for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-Dimensional NMR for Complete Structural Assignment

While specific multi-dimensional NMR spectra for this compound are not widely published, the standard application of techniques such as COSY, HSQC, and HMBC would enable its full structural assignment. sdsu.edumdpi.com The general approach involves the following steps:

¹H and ¹³C NMR Spectra: The one-dimensional ¹H NMR spectrum would provide information on the chemical environment of the protons, their integrations would indicate the number of protons in each environment, and the splitting patterns would reveal adjacent protons. The ¹³C NMR spectrum would show the number of distinct carbon environments. miamioh.edudocbrown.infodocbrown.info

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings (J-couplings) within the molecule. For this compound, COSY would show correlations between the protons of the propyl chain, for instance, between the protons on C1 and C2, and between the protons on C2 and C3. sdsu.edue-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of which proton signal corresponds to which carbon signal. sdsu.eduuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different parts of the molecule, for example, showing a correlation from the protons on C3 to the aromatic carbons of the dichlorophenyl ring, and from the protons on C1 to the carbon of the hydroxyl group. sdsu.edue-bookshelf.denih.gov

By combining the information from these experiments, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for this compound can be achieved.

A hypothetical data table for the ¹H and ¹³C NMR assignments of this compound, based on typical chemical shifts for similar structures, is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~3.7 (t) | ~62 |

| 2 | ~1.9 (m) | ~33 |

| 3 | ~2.9 (t) | ~31 |

| 1' | - | ~138 |

| 2', 6' | - | ~135 |

| 3', 5' | ~7.3 (d) | ~128 |

| 4' | ~7.1 (t) | ~129 |

| OH | variable | - |

Note: This is a hypothetical data table. Actual chemical shifts may vary.

Dynamic NMR for Conformational Studies and Rotameric Analysis

The presence of a substituted phenyl ring and a flexible propanol (B110389) chain in this compound suggests the existence of different stable conformations, or rotamers, in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes. uni-halle.de

Rotational isomers, or rotamers, arise from the restricted rotation around single bonds. frontiersin.org In the case of this compound, rotation around the C2-C3 bond and the C3-C(aromatic) bond would be of particular interest. The bulky chlorine atoms on the phenyl ring can create a significant energy barrier to rotation, potentially leading to distinct, observable rotamers at low temperatures. frontiersin.org

By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At high temperatures, if the rate of interconversion between rotamers is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down. If the energy barrier is high enough, the signals for the individual rotamers may decoalesce and become sharp, allowing for their individual characterization and the determination of the energy barrier to rotation. uni-halle.de NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can also provide information about the through-space proximity of atoms, which helps in determining the preferred conformation in solution. mdpi.com

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. koreascience.kr While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into the expected solid-state architecture.

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk For a chiral molecule, this technique can also be used to determine its absolute configuration. The analysis of a crystal of a related compound, 3-(tert-butyldiphenylsilyl)-1-(2,6-dichlorophenyl)-2,2-diphenylpropan-1-ol, reveals key crystallographic parameters. researchgate.net

Below is a table summarizing the crystallographic data for this related compound.

| Parameter | Value |

| Chemical Formula | C₃₇H₃₆Cl₂OSi |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.4363(14) |

| b (Å) | 17.128(2) |

| c (Å) | 17.875(3) |

| β (°) | 90.934(2) |

| Volume (ų) | 3194.8(8) |

| Z | 4 |

| Temperature (K) | 296.15 |

| R-factor (%) | 4.91 |

Data from the crystal structure of 3-(tert-butyldiphenylsilyl)-1-(2,6-dichlorophenyl)-2,2-diphenylpropan-1-ol. researchgate.net

This data provides the fundamental unit cell dimensions and symmetry of the crystal lattice. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit.

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Interactions

In the solid state, molecules of this compound would be expected to interact with each other through various non-covalent forces, leading to a specific packing arrangement known as a supramolecular assembly. The primary intermolecular interaction would be hydrogen bonding involving the hydroxyl (-OH) group. rsc.orgresearchgate.net The hydroxyl proton can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor, leading to the formation of chains or networks of molecules. acs.orgnih.gov

Furthermore, the presence of chlorine atoms allows for the possibility of halogen bonding, a directional interaction between a halogen atom and a Lewis base. nih.govmdpi.com Other weak interactions, such as C-H···π and π-π stacking interactions between the phenyl rings, can also play a role in stabilizing the crystal structure. mdpi.comresearchgate.net The analysis of the crystal packing of related halogenated organic compounds often reveals complex supramolecular architectures governed by a combination of these forces. acs.orgmdpi.com

Dihedral Angle Analysis and Stereochemical Insights

Dihedral angles, which describe the rotation around a chemical bond, are crucial for defining the conformation of a molecule. In the crystal structure of a related compound, (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, the dihedral angle between the two aromatic rings is a key conformational parameter. nih.govresearchgate.net For this compound, the key dihedral angles would be those defining the conformation of the propyl chain and the orientation of the phenyl ring relative to the chain.

The analysis of dihedral angles from a crystal structure provides a snapshot of the molecule's preferred conformation in the solid state. This information is valuable for understanding the steric and electronic effects that govern the molecule's shape. For instance, the steric bulk of the two chlorine atoms in the ortho positions of the phenyl ring is expected to significantly influence the rotational freedom around the adjacent C-C bond, leading to a specific, energetically favorable conformation.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a unique molecular fingerprint by probing the vibrational modes of a molecule. These methods are fundamental in identifying functional groups and elucidating the structural arrangement of atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic absorption bands would be expected for the O-H group of the primary alcohol, the C-Cl bonds on the aromatic ring, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the propanol chain. A detailed analysis would involve assigning specific absorption frequencies (in cm⁻¹) to corresponding stretching and bending vibrations within the molecule.

Hypothetical FT-IR Data Table for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3200 | O-H Stretch | Alcohol |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1470-1430 | C-H Bend | Aliphatic |

| 1300-1000 | C-O Stretch | Primary Alcohol |

| 800-600 | C-Cl Stretch | Aryl Halide |

This table is illustrative and based on general group frequencies. Actual experimental values would be required for accurate assignment.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for analyzing the symmetric vibrations of the dichlorophenyl ring and the carbon-carbon backbone. The combination of FT-IR and Raman data provides a more complete picture of the molecule's vibrational landscape.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₉H₁₀Cl₂O), the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element. This experimental value would then be compared to the theoretical mass to confirm the molecular formula.

Theoretical Exact Mass Calculation for C₉H₁₀³⁵Cl₂O

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Chlorine (³⁵Cl) | 2 | 34.968853 | 69.937706 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 204.010771 |

An experimental HRMS measurement would be expected to be very close to this theoretical value.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to generate product ions. The resulting fragmentation pattern provides detailed structural information. For this compound, fragmentation would likely occur at the C-C bonds of the propanol chain and could involve the loss of water (H₂O), the propyl chain, or chlorine atoms. Analyzing the masses of the resulting fragments would allow for the reconstruction of the molecule's structure.

Hypothetical MS/MS Fragmentation Table for the [M+H]⁺ ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Fragment Structure |

| 205.0186 | 187.0080 | H₂O | [C₉H₉Cl₂]⁺ |

| 205.0186 | 143.0180 | C₃H₆O | [C₆H₃Cl₂]⁺ |

| 187.0080 | 152.0391 | Cl | [C₉H₉Cl]⁺ |

This table represents a hypothetical fragmentation pathway. Actual MS/MS experiments would be necessary to determine the true fragmentation pattern.

Comprehensive Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. stefanvuckovic.com DFT calculations were performed to gain insights into the molecular architecture and reactivity of 3-(2,6-dichlorophenyl)propan-1-ol.

Optimized Molecular Geometries and Conformational Landscapes

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical behavior. Theoretical calculations, specifically geometry optimization, are employed to determine the most stable molecular structure. researchgate.net For analogous compounds, geometry optimization is often carried out using DFT methods, such as the B3LYP functional with a 6-311G(d,p) or similar basis set, to identify the minimum energy conformation. nih.govsysrevpharm.org

Conformational analysis is crucial for flexible molecules like this compound, which can adopt various spatial arrangements due to rotation around single bonds. This analysis helps in identifying the most stable conformers and understanding the energy barriers between them. documentsdelivered.comcwu.edu The conformational landscape is explored by systematically rotating key dihedral angles and calculating the corresponding energies to map out the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Profiles)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. malayajournal.org The energy and spatial distribution of these orbitals provide critical information about a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy gap between the HOMO and LUMO is a significant parameter, as it relates to the molecule's stability; a larger gap generally implies greater stability. malayajournal.org FMO analysis, often performed using DFT calculations, helps in understanding charge transfer within the molecule and predicting sites susceptible to electrophilic and nucleophilic attack. bhu.ac.inwuxibiology.comresearchgate.net For related dichlorophenyl compounds, DFT calculations at levels like B3LYP/6-311G(d,p) have been used to determine the energies and distributions of these orbitals. nih.gov

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.delibretexts.org The MESP surface illustrates the electrostatic potential at different points on the electron density surface.

Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as around electronegative atoms like oxygen. researchgate.netresearchgate.net Conversely, regions of positive potential (typically colored blue) are electron-deficient and represent likely sites for nucleophilic attack, often found around hydrogen atoms. researchgate.netresearchgate.net MESP maps are calculated using DFT methods and provide insights into intermolecular interactions. researchgate.netresearchgate.net This analysis is instrumental in understanding how the molecule will interact with other chemical species. scispace.com

Prediction and Correlation of Spectroscopic Data

Computational methods are also employed to predict and correlate spectroscopic data, providing a powerful complement to experimental measurements.

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. organicchemistrydata.org Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

For similar compounds, DFT calculations have been used to compute NMR chemical shifts. researchgate.net The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. For propan-2-ol, for instance, the ¹³C NMR spectrum shows two distinct signals, reflecting the different chemical environments of the carbon atoms. docbrown.info Predicted chemical shifts for this compound would provide valuable data for its characterization.

Table 1: Simulated ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (aromatic) | 7.10 - 7.35 |

| H (CH₂) adjacent to ring | 2.80 - 2.95 |

| H (CH₂) adjacent to OH | 3.65 - 3.80 |

| H (OH) | 1.50 - 2.50 (variable) |

| H (internal CH₂) | 1.85 - 2.00 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods.

Table 2: Simulated ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (ipso, C-Cl) | 135 - 138 |

| C (aromatic, C-H) | 128 - 131 |

| C (aromatic, C-CH₂) | 138 - 141 |

| C (CH₂) adjacent to ring | 32 - 35 |

| C (CH₂) adjacent to OH | 60 - 63 |

| C (internal CH₂) | 30 - 33 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods.

Theoretical Vibrational Frequencies

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Theoretical calculations can predict these vibrational frequencies, which, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of observed bands. researchgate.netresearchgate.net

DFT calculations are commonly used to compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity. Therefore, scaling factors are typically applied to improve the agreement with experimental data. researchgate.net This analysis provides a detailed understanding of the molecule's vibrational properties.

Table 3: Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3650 - 3750 |

| C-H stretch (aromatic) | 3050 - 3150 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch | 1050 - 1200 |

| C-Cl stretch | 650 - 800 |

Note: These are hypothetical ranges for illustrative purposes and would need to be calculated using appropriate computational methods.

Electronic Absorption Spectra (UV-Vis) via Time-Dependent DFT (TD-DFT)

For (E)-3-(2,6-dichlorophenyl)-acrylamide, TD-DFT calculations have been employed to predict the vertical electronic excitation energies, oscillator strengths (f), and the nature of the electronic transitions. nih.gov These calculations are typically performed in both the gas phase and in the presence of a solvent to account for environmental effects on the electronic structure. The results from such studies help in the assignment of experimentally observed absorption bands in the UV-Vis spectrum.

A representative analysis for a structurally similar compound, (E)-3-(2,6-dichlorophenyl)-acrylamide, is presented below. The primary electronic transitions are often of the n → π* and π → π* nature, involving the promotion of an electron from a non-bonding (n) or a pi (π) orbital to an anti-bonding pi (π*) orbital.

| Calculated Wavelength (nm) | Oscillator Strength (f) | Transition Assignment | Phase |

|---|---|---|---|

| 282.95 | - | n → π* | Gas |

Note: The data presented is for the analogous compound (E)-3-(2,6-dichlorophenyl)-acrylamide and serves as an illustrative example of the type of data obtained from TD-DFT calculations. The actual absorption characteristics of this compound may differ.

Mechanistic Insights from Computational Simulations

Computational simulations are a powerful tool for investigating reaction mechanisms, providing detailed information about the energetics and structural changes that occur during a chemical transformation.

Reaction Pathway Exploration and Transition State Characterization

The exploration of reaction pathways using computational methods involves mapping the potential energy surface (PES) of a reaction. This process identifies the minimum energy path from reactants to products, passing through one or more transition states. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. mdpi.com

For a molecule like this compound, potential reactions of interest could include oxidation of the alcohol, nucleophilic substitution at the carbon bearing the hydroxyl group, or elimination reactions. Computational methods, such as DFT, can be used to locate the geometries of the reactants, products, and any intermediates, as well as the transition state structures connecting them. mdpi.com Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Energy Profiles and Thermodynamic Parameters of Reactions

Furthermore, computational chemistry software can calculate various thermodynamic properties, including enthalpy, entropy, and Gibbs free energy of activation and reaction. masterorganicchemistry.com These parameters are crucial for understanding the spontaneity and rate of a chemical reaction under different conditions. For instance, a reaction with a high activation energy will proceed slowly, while a reaction with a large negative change in Gibbs free energy will be thermodynamically favorable. masterorganicchemistry.com

Due to the absence of specific computational studies on the reaction mechanisms of this compound in the reviewed literature, a representative data table for energy profiles and thermodynamic parameters cannot be provided at this time. Such an analysis would be highly valuable for predicting the reactivity and guiding the synthetic applications of this compound.

Mechanistic and Kinetic Studies of Reactions Involving 3 2,6 Dichlorophenyl Propan 1 Ol

Elucidation of Oxidation Mechanisms of the Primary Alcohol

The oxidation of the primary alcohol functional group in 3-(2,6-dichlorophenyl)propan-1-ol is a key transformation. Generally, the oxidation of primary alcohols can yield aldehydes or, upon further oxidation, carboxylic acids. The specific product obtained often depends on the choice of oxidizing agent and the reaction conditions employed. For instance, milder oxidizing agents are typically used to stop the reaction at the aldehyde stage, while stronger agents promote the formation of the carboxylic acid.

Detailed kinetic modeling studies, including the determination of reaction rates and orders specifically for the oxidation of this compound, are not extensively available in the public research literature. Such studies would typically involve monitoring the concentration of the reactant and products over time under various conditions to derive a rate law, which would provide insights into the reaction mechanism.

While specific studies on the influence of catalysts and solvent systems on the oxidation dynamics of this compound are not detailed in available literature, general principles of chemical kinetics in solution apply. The choice of solvent can significantly impact reaction rates and selectivity by influencing the solubility of reactants and catalysts, and by stabilizing transition states or intermediates. For instance, polar aprotic solvents are often used for oxidations with reagents like pyridinium (B92312) chlorochromate (PCC).

Catalysts play a crucial role in enhancing the rate and selectivity of oxidation reactions. For primary alcohols, common catalytic systems involve transition metals. The catalyst's performance is intrinsically linked to the solvent system, which can affect the catalyst's stability, activity, and turnover frequency.

Mechanistic Investigations of Carbon-Carbon Bond Cleavage

Mechanistic investigations focusing specifically on the carbon-carbon bond cleavage in this compound are not prominently featured in the reviewed scientific literature. Such reactions are generally less common for simple propanol (B110389) derivatives under standard conditions but can be induced under specific circumstances, such as in mass spectrometry fragmentation or certain enzymatic or photochemical processes. Reactions involving C-C bond cleavage are often complex and require significant energy input or highly reactive reagents or catalysts.

Detailed Studies of Functional Group Interconversion Pathways

The primary alcohol group in this compound is a versatile functional handle for a variety of interconversions. These transformations are fundamental in synthetic organic chemistry for creating new molecules.

One of the most common interconversions is the conversion of the alcohol to an alkyl halide. This can be achieved using various reagents. For example, thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can be used to convert the primary alcohol into the corresponding alkyl chloride. Similarly, phosphorus tribromide (PBr₃) would yield the alkyl bromide.

Another important transformation is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. These reactions are typically carried out by treating the alcohol with the corresponding sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates for introducing other functional groups like azides, nitriles, and amines. For example, a tosylate derived from this compound could be reacted with sodium azide (B81097) (NaN₃) to form the corresponding alkyl azide.

The following table summarizes some key functional group interconversion pathways applicable to primary alcohols like this compound.

Table 1: Functional Group Interconversion Pathways for Primary Alcohols

| Starting Functional Group | Target Functional Group | Reagent(s) | Reaction Type |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | Alkyl Chloride (-CH₂Cl) | Thionyl chloride (SOCl₂) | Nucleophilic Substitution |

| Primary Alcohol (-CH₂OH) | Alkyl Bromide (-CH₂Br) | Phosphorus tribromide (PBr₃) | Nucleophilic Substitution |

| Primary Alcohol (-CH₂OH) | Alkyl Iodide (-CH₂I) | Phosphorus/Iodine (P/I₂) | Nucleophilic Substitution |

| Primary Alcohol (-CH₂OH) | Tosylate (-CH₂OTs) | Tosyl chloride (TsCl), pyridine | Sulfonylation |

| Primary Alcohol (-CH₂OH) | Mesylate (-CH₂OMs) | Mesyl chloride (MsCl), pyridine | Sulfonylation |

| Primary Alcohol (-CH₂OH) | Azide (-CH₂N₃) | 1. TsCl, pyridine; 2. NaN₃ | Nucleophilic Substitution |

| Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | Pyridinium chlorochromate (PCC) | Oxidation |

Applications in Advanced Organic Synthesis and Molecular Design

Strategic Use as a Synthetic Intermediate and Precursor

The utility of 3-(2,6-dichlorophenyl)propan-1-ol as a synthetic intermediate is underscored by its role in the construction of intricate molecular architectures. The presence of the dichlorophenyl group and the primary alcohol functionality allows for a wide range of chemical transformations, making it a valuable starting material for multi-step syntheses.

Building Block for Complex Heterocyclic Systems (e.g., Pyridopyrimidines, Indoles)

The 2,6-dichlorophenyl moiety is a key pharmacophore in a number of biologically active compounds. This structural feature is often incorporated into larger, more complex heterocyclic systems to modulate their biological activity.

For instance, derivatives of the 2,6-dichlorophenyl group are crucial in the synthesis of certain pyridopyrimidines . nih.govnih.gov These fused heterocyclic compounds are of significant interest due to their structural similarity to purines, which allows them to interact with a variety of biological targets. While direct synthesis of pyridopyrimidines from this compound is not explicitly detailed in the provided context, the related compound, 2,6-dichlorophenylacetonitrile, is used in the synthesis of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, which are potent inhibitors of protein tyrosine kinases. nih.gov This highlights the importance of the 2,6-dichlorophenyl unit in the design of kinase inhibitors. The synthesis of these complex molecules often involves multi-step sequences where a precursor containing the dichlorophenyl group is elaborated into the final heterocyclic system.

The synthesis of indoles , another important class of heterocyclic compounds, can also benefit from precursors containing the 2,6-dichlorophenyl group. organic-chemistry.orgnih.gov Although a direct synthetic route from this compound is not specified, the principles of indole (B1671886) synthesis often involve the cyclization of appropriately substituted anilines or related precursors. The 2,6-dichlorophenyl group can be incorporated into these precursors to generate indole derivatives with specific electronic and steric properties, which can be valuable in tuning their biological or material properties.

Intermediate in the Synthesis of Chiral Compounds

The propan-1-ol backbone of this compound provides a handle for introducing chirality into a molecule. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then undergo a variety of asymmetric transformations to create stereogenic centers.

For example, the synthesis of chiral alcohols is a significant area of research in organic chemistry. ciac.jl.cnresearchgate.net While the provided information does not directly describe the use of this compound in a specific chiral synthesis, the analogous compound, (S)-3-chloro-1-phenyl-1-propanol, has been synthesized asymmetrically with high enantiomeric excess. ciac.jl.cn This suggests that similar methodologies could be applied to this compound to produce chiral building blocks. The resulting chiral intermediates can then be used in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Contribution to Structure-Activity Relationship (SAR) Studies in Related Analogues

The 2,6-dichlorophenyl group is a common feature in many biologically active molecules, and understanding how this group influences activity is crucial for drug design. Structure-activity relationship (SAR) studies investigate how modifications to the structure of a molecule affect its biological activity.

The compound this compound and its derivatives can be used to probe the SAR of related analogues. For example, in the development of inhibitors for the protein tyrosine kinase c-Src, a series of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones were synthesized and evaluated. nih.gov The study found that the 2,6-dichlorophenyl group was a key contributor to the inhibitory activity of these compounds. By systematically varying the substituents on the naphthyridinone core while keeping the 2,6-dichlorophenyl group constant, researchers were able to identify the optimal structural features for potent and selective inhibition. nih.gov

Similarly, in the development of dopamine (B1211576) D1 receptor antagonists, SAR studies on 6-chloro-1-phenylbenzazepines revealed the importance of the substitution pattern on the phenyl ring for receptor affinity and selectivity. mdpi.com Although this example does not directly involve the 2,6-dichloro substitution, it illustrates the general principle of using substituted phenyl groups to modulate biological activity.

The data from these SAR studies can be used to build predictive models that guide the design of new and more effective therapeutic agents.

Role in the Development of New Reagents and Methodologies

The unique reactivity of the 2,6-dichlorophenyl group can also be exploited in the development of new synthetic reagents and methodologies. The steric hindrance provided by the two chlorine atoms can influence the regioselectivity and stereoselectivity of reactions, leading to the development of novel synthetic transformations.

For instance, the use of copper(I) catalysis in the 1,3-dipolar cycloaddition of azides with terminal alkynes has been shown to be a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov In a study on the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H- nih.govorganic-chemistry.orgbldpharm.com-triazoles, the use of a copper(I) catalyst resulted in high regioselectivity, with only the 1,4-disubstituted product being formed. nih.gov This methodology could potentially be applied to derivatives of this compound to generate novel triazole-containing compounds with interesting biological or material properties.

Furthermore, the development of new catalytic systems for cross-coupling reactions often involves the use of ligands that can control the reactivity of the metal center. The 2,6-dichlorophenyl group, with its specific steric and electronic properties, could be incorporated into new ligand designs to achieve novel catalytic activities.

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 3-(2,6-Dichlorophenyl)propan-1-ol, offering high-resolution separation and sensitive detection.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, methods to separate and quantify its enantiomers are critical, especially in pharmaceutical contexts where enantiomers can exhibit different pharmacological activities. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. phenomenex.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability in separating various chiral compounds, including aromatic alcohols. nih.govnih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are common chiral selectors. nih.gov

The choice of mobile phase is also critical and can significantly influence the separation. Normal phase (using solvents like hexane (B92381) and isopropanol), reversed-phase (using aqueous-organic mixtures), and polar organic modes are all employed. phenomenex.comnih.gov The elution order of the enantiomers can even be reversed by changing the mobile phase composition, a phenomenon that can be exploited for method optimization. nih.gov

A study on the separation of phenylpropanol enantiomers on a silica-bonded quinidine (B1679956) carbamate (B1207046) stationary phase under normal phase HPLC conditions demonstrated high selectivity with eluents containing ethyl acetate (B1210297). nih.gov While not the exact compound, this research on a similar structural backbone highlights the potential for achieving enantiomeric separation of this compound.

Table 1: Hypothetical Chiral HPLC Parameters for this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

This table presents a hypothetical but scientifically plausible set of starting conditions for the chiral separation of this compound based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UPLC)

For achiral analysis, such as purity assessment and quantification of the main component and its non-chiral impurities, reversed-phase HPLC and UPLC are the workhorse techniques. mdpi.com These methods separate compounds based on their hydrophobicity.

A typical HPLC system for analyzing this compound would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with a buffer or acid additive to ensure good peak shape. wur.nl A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a wide range of polarities. wur.nl

UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. mdpi.com This is particularly beneficial for impurity profiling, where the detection and resolution of trace components are essential. mdpi.com

Table 2: Illustrative HPLC/UPLC Method Parameters for Purity Analysis

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | Diode Array Detector (DAD) | Photodiode Array (PDA) |

| Temperature | 30 °C | 40 °C |

This table provides a comparative example of typical HPLC and UPLC conditions that could be applied to the analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly well-suited for the analysis of halogenated organic compounds. nih.gov

In GC, the sample is vaporized and transported by an inert carrier gas (such as helium or nitrogen) through a capillary column. The column's stationary phase interacts with the compounds based on their boiling points and polarities, leading to separation. A study on the chemical transformations of benzyl (B1604629) alcohol, a related compound, utilized GC with a mass spectrometry (MS) detector for the identification and quantification of various chlorinated products. nih.govresearchgate.net

For the analysis of this compound, a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polysiloxane (DB-5 or equivalent), would be appropriate. A flame ionization detector (FID) provides good general sensitivity, while an electron capture detector (ECD) would offer higher selectivity for the halogenated analyte. Coupling GC with a mass spectrometer (GC-MS) allows for definitive identification of the compound and its impurities based on their mass spectra. nih.gov

Table 3: Representative GC-MS Parameters

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

This table outlines typical GC-MS conditions suitable for the analysis of this compound.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

TLC is a simple, rapid, and cost-effective chromatographic technique often used for monitoring the progress of chemical reactions, screening for the presence of a compound, and preliminary purity checks. nih.gov A small amount of the sample is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), and the plate is developed in a chamber containing a suitable mobile phase.

HPTLC is an enhanced version of TLC that uses plates with smaller and more uniform particle sizes, leading to better resolution, higher sensitivity, and improved quantification. nih.gov It can be used for the simultaneous determination of multiple components in a sample. nih.gov For this compound, a mobile phase consisting of a mixture of a non-polar solvent like toluene (B28343) or hexane and a more polar solvent like ethyl acetate or methanol would likely provide good separation on a silica gel plate. nih.gov Visualization can be achieved under UV light (due to the aromatic ring) or by using a staining reagent.

Electrophoretic Separation Techniques

Electrophoretic techniques separate molecules based on their migration in an electric field.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that takes place in a narrow-bore fused-silica capillary. libretexts.org For charged species, separation is based on differences in their charge-to-size ratio. While this compound is a neutral molecule, it can be analyzed using a variation of CE called Micellar Electrokinetic Chromatography (MEKC).

In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation is then achieved based on these differential partitioning coefficients.

Furthermore, for chiral separations, cyclodextrins can be added to the buffer as chiral selectors. nih.gov The enantiomers of this compound would form transient diastereomeric inclusion complexes with the cyclodextrin, leading to different electrophoretic mobilities and enabling their separation. nih.gov

Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry, Fluorimetry)

Spectroscopic techniques are fundamental in the quantitative analysis of organic compounds, leveraging the interaction of molecules with electromagnetic radiation. For a substituted aromatic compound like this compound, methods such as UV-Vis spectrophotometry and fluorimetry are of particular importance.

UV-Vis Spectrophotometry

The core of this compound's structure, the dichlorinated benzene (B151609) ring, is expected to produce characteristic absorption bands in the ultraviolet (UV) portion of the spectrum. These absorptions arise from electronic transitions, primarily π → π* transitions, within the aromatic system. The specific wavelengths of maximum absorption (λmax) and the intensity of these absorptions are influenced by the chlorine substituents on the benzene ring and the solvent used for analysis.

While direct experimental UV-Vis data for this compound are not prominently available in published literature, valuable insights can be gleaned from structurally analogous compounds. For example, 2,6-dichlorophenol, which contains the same dichlorinated aromatic moiety, displays defined absorbance peaks that can serve as a comparative reference. researchgate.net The propan-1-ol side chain, being an auxochrome that does not extend the conjugated system, is not anticipated to cause a major shift in the primary absorption bands compared to dichlorobenzene itself, though minor shifts in wavelength and molar absorptivity may occur. For quantitative purposes, a calibration curve would be established by plotting the absorbance of several standard solutions of the compound against their known concentrations at a fixed λmax.

Interactive Data Table: UV-Vis Absorption Data for a Structurally Related Compound

This table presents data for a related compound to infer the potential spectroscopic properties of this compound.

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| 2,6-Dichlorophenol | Not Specified | 285 | 278 | 205 |

Data sourced from a study on the spectral properties of 2,6-Dichlorophenol. researchgate.net

Fluorimetry

Fluorescence spectroscopy, or fluorimetry, offers a potentially more sensitive and selective alternative for the quantification of this compound. This method is based on the principle of a molecule absorbing light at one wavelength and subsequently emitting light at a longer wavelength. The intensity of this emitted fluorescence is proportional to the analyte's concentration.

The fluorescence capability of a molecule is intrinsically linked to its chemical structure. Although many aromatic compounds exhibit fluorescence, the presence of heavy atoms like chlorine can induce a "heavy-atom effect." This effect can diminish or "quench" fluorescence by facilitating intersystem crossing to a non-emissive triplet state. Consequently, it is possible that the fluorescence quantum yield of this compound is low. A thorough investigation would be necessary to ascertain its native fluorescence characteristics and to evaluate the viability of fluorimetry as a direct quantitative tool.

Electrochemical Analytical Methods for Redox Characterization (e.g., Voltammetry, Potentiometry)

Electrochemical methods are well-suited for probing the redox characteristics of molecules and can be effectively adapted for quantitative analysis. Techniques such as voltammetry can provide detailed information on the oxidation and reduction potentials of this compound.

Voltammetry

Voltammetry involves measuring the current that flows in response to a varying applied potential. In the case of this compound, the dichlorophenyl group serves as the principal electroactive center. The electron-withdrawing nature of the two chlorine atoms makes the benzene ring more resistant to oxidation and more susceptible to reduction when compared to an unsubstituted benzene molecule.

The electrochemical analysis of chlorinated aromatic compounds frequently reveals a reductive pathway involving the cleavage of the carbon-chlorine bond, a process known as dechlorination. acs.orgnih.gov This reduction is typically an irreversible process. The specific potential at which this occurs can be identified using methods like cyclic voltammetry. This peak potential would be a characteristic feature for identification, while the corresponding peak current could be correlated to the compound's concentration for quantitative analysis. The oxidation of the aromatic ring or the alcohol functional group could also be explored, although the oxidation potential is expected to be relatively high due to the deactivating influence of the chlorine atoms. Research on the electrochemical behavior of other substituted aromatic compounds provides a foundational understanding of the potential reaction pathways. researchgate.net

Potentiometry

Potentiometry is a technique that measures the potential difference between two electrodes in a solution. While it is not the primary method for the direct measurement of a neutral organic molecule like this compound, it can be valuable in indirect analytical schemes. For example, it could be used to monitor the progress of a chemical reaction, such as a derivatization, where an ion detectable by an ion-selective electrode is either consumed or produced. If a reaction involving the compound were to release chloride ions, for instance, their increasing concentration could be monitored with a chloride-selective electrode.

Interactive Data Table: General Electrochemical Behavior of Related Compounds

This table summarizes general findings for classes of compounds related to this compound to provide context for its expected electrochemical properties.

| Compound Class | Electrochemical Process | Influencing Factors | Potential Application |

| Chlorinated Aromatics | Reductive Dechlorination | Number and position of Cl atoms, electrode material | Quantitative analysis, degradation studies |

| Substituted Benzenes | Anodic Oxidation/Chlorination | Electron-donating/withdrawing nature of substituents | Mechanistic studies, electrosynthesis |

Information compiled from studies on the electrochemical behavior of chlorinated aromatic compounds and substituted benzenes. acs.orgnih.govresearchgate.net

Q & A

Basic: What are the recommended synthetic routes for 3-(2,6-Dichlorophenyl)propan-1-ol, and what factors influence yield optimization?

Answer:

A common synthetic approach involves reductive amination or Grignard reactions using 2,6-dichlorobenzaldehyde as a starting material. For example:

Grignard pathway : React 2,6-dichlorobenzaldehyde with allylmagnesium bromide, followed by hydroxylation and purification via column chromatography (yields ~60–75%) .

Catalytic hydrogenation : Reduce a ketone precursor (e.g., 3-(2,6-dichlorophenyl)propan-1-one) using Pd/C or Raney Ni under H₂ pressure. Yield depends on catalyst loading (typically 80–90%) .

Key factors :

- Steric hindrance from the 2,6-dichloro substitution slows reaction kinetics, requiring elevated temperatures (80–100°C) .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require inert atmospheres to prevent oxidation .

Basic: How can researchers verify the structural integrity and purity of this compound?

Answer:

Use a multi-technique approach:

- NMR spectroscopy : Confirm the presence of the hydroxyl (-OH, δ 1.5–2.5 ppm) and dichlorophenyl aromatic protons (δ 7.2–7.8 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (C₉H₁₀Cl₂O: theoretical 217.00 g/mol; observed [M+H]⁺ = 218.01) .

- HPLC purity : Employ a C18 column with UV detection at 254 nm; ≥98% purity is standard for research-grade material .

Advanced: What reaction pathways dominate under acidic vs. basic conditions for this compound?

Answer:

- Acidic conditions : The hydroxyl group undergoes dehydration to form 3-(2,6-dichlorophenyl)propene, particularly with H₂SO₄ or TsOH (80–90% conversion at 60°C) .

- Basic conditions : Nucleophilic substitution at the β-carbon occurs with strong bases (e.g., NaH), yielding ether derivatives (e.g., with alkyl halides) .

Contradictions : Some studies report unexpected oxidation to ketones under basic conditions if trace metals (e.g., Cu²⁺) are present, necessitating strict control of reagent purity .

Advanced: What analytical techniques are most effective for quantifying trace impurities in this compound?

Answer:

- GC-MS with derivatization : Silylate the hydroxyl group (e.g., BSTFA) to improve volatility; detect impurities at ≤0.1% levels .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., crystal structure of analogs in P212121 space group, a = 6.48 Å, b = 12.98 Å) .

- ICP-OES : Monitor residual metal catalysts (e.g., Pd < 10 ppm) post-synthesis .

Advanced: How does the 2,6-dichloro substitution pattern influence biological activity in medicinal chemistry studies?

Answer:

- Steric effects : The 2,6-substitution creates a planar aromatic ring, enhancing binding to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition, IC₅₀ = 2.3 μM) .

- Electronic effects : Electron-withdrawing Cl groups increase the compound’s acidity (pKa ~10.2), favoring hydrogen bonding in protein-ligand interactions .

Comparison : Analogues with 3,4-dichloro substitution show reduced activity due to altered dipole moments (ΔlogP = 0.5) .

Advanced: What crystallographic data are available for structurally related compounds?

Answer:

- Crystal packing : Analogous compounds (e.g., (E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit orthorhombic symmetry (space group P212121) with Z = 4 and density 1.445 g/cm³ .

- Hydrogen bonding : The hydroxyl group forms O–H···O bonds (2.89 Å) with adjacent molecules, stabilizing the lattice .

Advanced: How can enantiomers of this compound be resolved for chiral studies?

Answer:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane:isopropanol (90:10) to separate enantiomers (α = 1.2) .

- Enzymatic resolution : Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer (ee >95%) .

Advanced: What computational methods predict the compound’s reactivity in novel reaction systems?

Answer:

- DFT calculations : B3LYP/6-31G(d) models predict nucleophilic attack at the β-carbon (ΔG‡ = 25.3 kcal/mol) .

- MD simulations : Analyze solvation effects in aqueous DMSO; the hydroxyl group exhibits 3–5 hydrogen bonds with solvent .

Advanced: How do substituent positions (e.g., 2,6- vs. 3,4-dichloro) affect photostability?

Answer:

- UV-Vis studies : 2,6-Dichloro derivatives show λmax = 275 nm (ε = 4500 M⁻¹cm⁻¹) and degrade 20% slower under UV light (t₁/₂ = 48 hr) due to reduced π→π* transitions .

- Quenching mechanisms : Add antioxidants (e.g., BHT) to mitigate radical formation during irradiation .

Advanced: What protocols ensure long-term stability of this compound in storage?

Answer:

- Storage conditions : Keep under argon at –20°C in amber vials; aqueous solutions degrade by 15% in 30 days at 25°C .

- Stabilizers : Add 1% ascorbic acid to prevent oxidation (tested via accelerated stability studies at 40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.